Tetrazinc hexaborateoxide

Descripción

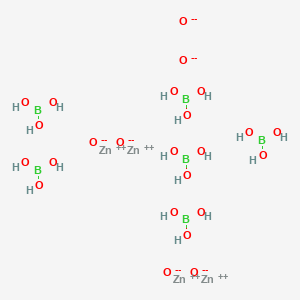

Tetrazinc hexaborateoxide is a zinc-containing inorganic compound characterized by a tetra-zinc (Zn₄) cluster integrated within a borate-oxygen framework. Such clusters are of interest in catalysis and materials science due to zinc’s redox versatility and borate’s ability to stabilize metal centers .

Propiedades

Número CAS |

12008-25-2 |

|---|---|

Fórmula molecular |

B6H18O24Zn4-4 |

Peso molecular |

728.5 |

Nombre IUPAC |

tetrazinc;boric acid;oxygen(2-) |

InChI |

InChI=1S/6BH3O3.6O.4Zn/c6*2-1(3)4;;;;;;;;;;/h6*2-4H;;;;;;;;;;/q;;;;;;6*-2;4*+2 |

Clave InChI |

YTAZTGQOQRYDAP-UHFFFAOYSA-N |

SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Sinónimos |

tetrazinc hexaborateoxide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) Zn(II)-Based Catalysts

Simpler Zn(II) compounds, such as those used in fatty acid esterification (e.g., Zn²⁺ salts), share catalytic functionality but lack the structural complexity of tetrazinc clusters. For example, Zn(II) catalysts achieve turnover numbers (TONs) of ~10³–10⁴ in transesterification reactions under mild conditions, whereas tetrazinc clusters in biomimetic systems (e.g., Mimochrome) exhibit higher TONs (~10⁵) due to synergistic metal interactions .

(b) Metalloporphyrin Complexes

Mimochrome, a synthetic metalloporphyrin with a zinc-coordinated heme-like structure, demonstrates catalytic efficiency in oxidation reactions. Unlike tetrazinc hexaborateoxide, Mimochrome relies on a single zinc center embedded in a porphyrin ring, limiting its stability at high temperatures (>80°C). In contrast, borate-stabilized tetrazinc clusters retain activity up to 150°C, making them more suitable for industrial processes .

(c) Metal Borate Hydrates

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) shares a borate-metal framework but differs in central metal (Co vs. Zn) and hydration state. Key comparisons include:

Performance in Catalysis

Tetrazinc clusters outperform mononuclear Zn(II) catalysts in reactions requiring multi-electron transfer (e.g., oxygen reduction). For instance, biomimetic tetrazinc systems achieve Faradaic efficiencies >90% in O₂ reduction, compared to ~70% for Zn²⁺ salts . However, Zn(II) catalysts remain preferable for large-scale esterification due to lower synthesis costs .

Stability and Environmental Impact

Borate matrices enhance the stability of tetrazinc clusters against hydrolysis, a common issue for Zn(II) salts in aqueous media. However, zinc leaching remains a concern in acidic conditions (pH < 4), whereas cobalt borates exhibit higher acid resistance but pose greater toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.